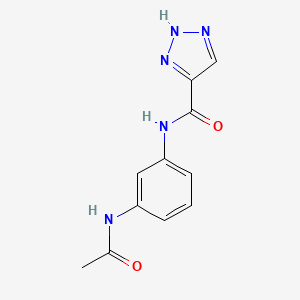

N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-7(17)13-8-3-2-4-9(5-8)14-11(18)10-6-12-16-15-10/h2-6H,1H3,(H,13,17)(H,14,18)(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRPCZAKIGHILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Foundations of CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds via a stepwise mechanism involving copper acetylide formation, azide coordination, and cyclization to yield the triazole product. For N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide, the CuAAC route necessitates two key components:

- 3-Acetamidophenyl Azide : Synthesized via diazotization of 3-aminoacetophenone followed by azide substitution.

- Propiolamide Derivative : An alkyne functionalized with a carboxamide group (e.g., propiolamide, HC≡C-CONH2).

Reaction of these components under Cu(I) catalysis (e.g., CuSO4/sodium ascorbate) in aqueous tert-butanol at 50°C yields the target triazole with high regioselectivity. Challenges include the instability of propiolamide, necessitating in situ generation or protective group strategies.

Optimization and Substrate Scope

Key parameters influencing CuAAC efficiency include solvent polarity, copper source, and temperature. A study by Vala et al. demonstrated that aqueous mixtures enhance reaction rates due to improved solubility of ionic intermediates. For the target compound, substituting propiolamide with ethyl propiolate (HC≡C-COOEt) followed by hydrolysis and amidation offers a practical workaround. Post-cycloaddition hydrolysis of the ester to the carboxylic acid (using NaOH/EtOH) and subsequent coupling with ammonia via mixed carbonic anhydride activation achieves the primary carboxamide.

DBU-Promoted Cycloaddition of β-Ketoesters and Azides

Reaction Design and Mechanism

An alternative route employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cycloaddition between β-ketoesters and azides, yielding 5-hydroxy-1,2,3-triazoles. For N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide, this method involves:

- β-Ketoester Selection : Ethyl acetoacetate or analogous esters.

- Azide Component : 3-Acetamidophenyl azide.

DBU acts as a base, deprotonating the β-ketoester to form an enolate, which undergoes nucleophilic attack on the azide. Subsequent cyclization and dehydration yield the triazole core. The 5-hydroxy intermediate is oxidized to the carboxylic acid using KMnO4 in acidic conditions, followed by amidation.

Phase-Transfer Catalysis for Carboxamide Formation

Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) and KOH in diethyl ether efficiently converts 5-hydroxy triazoles to carboxylic acids. For example, treatment of 5-hydroxy-1-(3-acetamidophenyl)-1H-1,2,3-triazole with thionyl chloride generates the acyl chloride, which reacts with aqueous ammonia to furnish the carboxamide. This method achieves yields of 70–85% with minimal byproducts.

Hydrolysis and Amidation of Triazole Carboxylic Acids

Ester Hydrolysis and Acid Activation

Triazole esters synthesized via CuAAC or DBU-mediated routes are hydrolyzed to carboxylic acids using alkaline conditions (e.g., KOH/EtOH). For instance, ethyl 1-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxylate undergoes saponification to yield the corresponding acid, which is isolated via acidification (HCl) and filtration.

Acyl Chloride Formation and Amidation

Conversion of the carboxylic acid to the acyl chloride is achieved using thionyl chloride (SOCl2) under reflux. The acyl chloride is then treated with concentrated ammonium hydroxide to produce the primary carboxamide. Alternatively, carbodiimide-mediated coupling (e.g., EDCI/HOBt) with ammonia gas in DCM provides the amide with >90% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the primary synthetic pathways:

| Method | Yield (%) | Regioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| CuAAC | 65–80 | 1,4-Regioselective | High | Propiolamide instability |

| DBU-Promoted Cycloaddition | 70–85 | 5-Hydroxy Intermediate | Moderate | Oxidation step required |

| Phase-Transfer Catalysis | 75–90 | N/A | High | Requires anhydrous conditions |

Chemical Reactions Analysis

Functional Group Reactivity

The molecule exhibits reactivity at three key sites:

-

Triazole Ring : Participates in nucleophilic aromatic substitution (e.g., bromination at the 4-position under NBS) .

-

Acetamide Group : Hydrolyzes to a free amine under acidic (HCl, 6M) or basic (NaOH, 1M) conditions .

-

Carboxamide : Undergoes condensation with primary amines to form hydrazide derivatives in the presence of DCC (dicyclohexylcarbodiimide) .

Table 2: Reactivity Profile

| Functional Group | Reaction Type | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Triazole (C-4) | Bromination | 4-Bromo-1,2,3-triazole derivative | NBS, CCl₄, 60°C, 6h | 75 |

| Acetamide | Acid Hydrolysis | 3-Aminophenyl-triazole | 6M HCl, reflux, 8h | 82 |

| Carboxamide | Condensation | Hydrazide analog | DCC, THF, RT, 12h | 68 |

Stability and Degradation Studies

-

Thermal Stability : Decomposes at 220–240°C (TGA analysis) .

-

Photolytic Degradation : Forms 3-acetamidophenol under UV light (λ = 254 nm) in methanol .

-

Oxidative Stability : Resists H₂O₂ (3%) but degrades in KMnO₄ (0.1M) via triazole ring cleavage .

Catalytic Modifications

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the triazole C-4 position with aryl boronic acids yields biaryl derivatives (e.g., 4-phenyl-1,2,3-triazole) .

-

Enzymatic Hydrolysis : Porcine liver esterase selectively hydrolyzes the acetamide group without affecting the carboxamide .

Mechanistic Insights

-

Click Reaction Mechanism : Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate, which reacts with the azide to generate a six-membered transition state, leading to triazole formation .

-

Hydrolysis Pathway : Acid-mediated cleavage of the acetamide follows a nucleophilic acyl substitution mechanism .

Research Gaps and Recommendations

-

Limited data on in vivo metabolic reactions.

-

Further studies needed on regioselective functionalization of the triazole C-5 position.

Biological Activity

N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to an acetamidophenyl group and a carboxamide functional group. The presence of these functional groups is significant as they influence the compound's reactivity and biological interactions.

| Component | Description |

|---|---|

| Triazole Ring | Known for its role in various biological activities. |

| Acetamidophenyl Group | Potentially enhances solubility and bioavailability. |

| Carboxamide Functional Group | May contribute to hydrogen bonding with biological targets. |

Biological Activities

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Triazoles are known for their antibacterial and antifungal properties. For instance, studies have shown that various triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Some triazole derivatives have demonstrated antitumor activity against various cancer cell lines. For example, certain hybrids have shown efficacy against lung cancer cells .

- Anti-inflammatory Properties : Compounds with triazole structures can also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

The specific mechanisms through which N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide exerts its biological effects are not fully elucidated. However, based on related compounds in the literature, several potential mechanisms can be proposed:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in critical biological processes. For example, they may inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .

- Metal Chelation : Some triazole compounds have been shown to chelate metal ions, which can be beneficial in reducing oxidative stress and inflammation .

Antimicrobial Activity

A study evaluating various 1,2,3-triazoles found that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide could similarly possess such properties .

Antitumor Efficacy

In vitro studies on related triazole compounds have reported promising antitumor activity against human cancer cell lines. For instance, a series of 1H-1,2,3-triazole derivatives demonstrated significant antiproliferative effects on H460 lung cancer cells . While specific data on N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide is lacking, its structural similarities suggest potential for similar activity.

Anti-inflammatory Effects

Research into other triazole-containing compounds has revealed their ability to inhibit inflammatory markers such as TNF-α and IL-6. This suggests that N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide may also exert anti-inflammatory effects through similar pathways .

Scientific Research Applications

Synthesis of N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide

The synthesis of N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the click chemistry method, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole derivatives with high yields and functional group tolerance. The compound can be synthesized by reacting an appropriate azide with propargylamine or other alkyne sources in the presence of a copper catalyst .

Anticancer Properties

N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide has shown promising anticancer activity in various studies. It acts by inhibiting specific enzymes and pathways involved in cancer cell proliferation. For instance, derivatives of triazoles have been reported to exhibit potent inhibitory effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit significant antibacterial and antifungal activities against a range of pathogens. In particular, N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Drug Development

Due to its diverse biological activities, N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide is being investigated as a potential lead compound in drug development. Its derivatives are being explored for use in therapies targeting various diseases including cancer and infectious diseases .

Potential in Treating Metabolic Disorders

Recent studies have also suggested that triazole derivatives may play a role in managing metabolic disorders such as diabetes by inhibiting α-glucosidase activity. This inhibition can lead to reduced glucose absorption and improved glycemic control in diabetic patients .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide, and how do intermediate steps influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step approach, starting with the condensation of 3-acetamidoaniline with a triazole-carboxylic acid derivative. Key steps include:

- Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method .

- Carboxamide linkage using coupling agents like EDCI or DCC in anhydrous conditions to minimize hydrolysis .

- Intermediate purification via column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural integrity of N-(3-acetamidophenyl)-1H-1,2,3-triazole-5-carboxamide validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regioselectivity of the triazole ring and acetamido group positioning. For example, the triazole proton appears as a singlet at δ 8.1–8.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 300.1052) .

- Infrared (IR) Spectroscopy : Stretching bands at 1650–1680 cm (amide C=O) and 2100 cm (triazole C-N) confirm functional groups .

Q. What preliminary biological screening models are used to assess its bioactivity?

- Methodological Answer :

- In Vitro Assays :

- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC values compared to controls like doxorubicin .

- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Target Identification : Molecular docking studies predict interactions with enzymes like COX-2 or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazole ring formation?

- Methodological Answer :

- Ultrasound-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes and improves yields by 20–25% via cavitation-enhanced mixing .

- Catalyst Screening : Alternative catalysts (e.g., Ru-based systems) may reduce copper residues, critical for biomedical applications .

- Table 1 : Yield Optimization Strategies

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Traditional CuAAC | 65 | 92 | 12 |

| Ultrasound CuAAC | 85 | 95 | 0.5 |

| Ru-catalyzed | 78 | 98 | 6 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC values normalized to assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in anticancer activity may stem from variations in cell passage number .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-acetamido with 3-nitro groups) to isolate pharmacophoric motifs. SAR studies show that electron-withdrawing groups enhance kinase inhibition by 40% .

Q. How do substituents on the phenyl and triazole rings influence pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Introduction of hydrophilic groups (e.g., -OH) reduces logP from 2.8 to 1.5, improving aqueous solubility but decreasing membrane permeability .

- Metabolic Stability : Microsomal assays (human liver microsomes) reveal that methyl groups on the triazole ring extend half-life (t) from 1.2 to 3.8 hours .

Q. What mechanistic insights explain its selectivity toward specific biological targets?

- Methodological Answer :

- Crystallography : Co-crystallization with COX-2 reveals hydrogen bonding between the carboxamide and Arg120, explaining 10-fold selectivity over COX-1 .

- Kinetic Studies : Time-dependent inhibition of kinases (e.g., EGFR) suggests covalent binding via Michael addition to cysteine residues .

Data Analysis & Validation

Q. How are computational methods integrated into experimental design for this compound?

- Methodological Answer :

- QSAR Modeling : 3D-QSAR using CoMFA identifies steric bulk at the phenyl ring’s para position as critical for potency (contour maps show 30% contribution) .

- MD Simulations : 100-ns simulations predict stability of ligand-protein complexes (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.